Irehdiamine A
Overview
Description
Irehdiamine A is an alkaloid, which can be considered an “antibiotic” in a broad sense . It is one of many steroidal alkaloids isolated from plants of the family Apocyanaceae .
Synthesis Analysis
The synthesis of Irehdiamine A involves a series of reactions. Goutarel and his collaborators at the Institut de Chimie des Substances Naturelles du C.N.R.S., Gif-sur-Yvette, France, have worked on the isolation, identification, and partial syntheses of many of these steroidal compounds .Molecular Structure Analysis
The molecular structure of Irehdiamine A is complex and detailed analysis would require advanced techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation .Chemical Reactions Analysis
The chemical reactions involving Irehdiamine A are complex and would require a systematic approach to reactive chemical analysis . This would involve understanding the process chemistry mechanisms and conditions under which chemical reactive hazards can appear .Scientific Research Applications
Traditional Knowledge in Medicinal Plants
Network Pharmacology and Traditional Medicines
The study of Moringa oleifera seeds (MOS) via network pharmacology exemplifies how traditional medicines can be scientifically evaluated. By identifying bioactive compounds and their targets, this approach could be applied to explore the mechanism of compounds like Irehdiamine A. The study reveals how traditional medicinal plants contain a complex array of components that interact with multiple biological pathways, offering insights into their potential therapeutic uses (Huang et al., 2020).
Single-Subject Experimental Research
While not directly related to Irehdiamine A, single-subject experimental research methods are vital in evaluating the effectiveness of compounds in behavioral, educational, and psychological contexts. This approach could be instrumental in assessing the impact of specific compounds like Irehdiamine A on individual subjects, particularly in specialized therapeutic settings (Rakap, 2015).
Bioinformatics in Influenza Virus Research
In the context of antiviral research, bioinformatics resources like the Influenza Research Database (IRD) provide comprehensive data and analysis tools. This kind of database could be used to study the potential antiviral properties of compounds like Irehdiamine A, offering insights into their effectiveness against specific viral strains (Zhang et al., 2016).
Disaster Research Response
The NIH Disaster Research Response (DR2) Project illustrates the importance of integrating scientific research into response and recovery efforts during disasters. While not directly related to Irehdiamine A, this approach underlines the significance of applying scientific research in real-world crises, which could include the use of specific medicinal compounds in disaster scenarios (Miller & Birnbaum, 2015).
Implementation Research in Global Health
Implementation research (IR) in the context of global health challenges, such as HIV, emphasizes the practical application of scientific research. This perspective is essential for translating the potential benefits of compounds like Irehdiamine A into real-world healthcare settings, ensuring that effective interventions reach those who need them most (Geng et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-aminoethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19H,5-12,22-23H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDELLWIDOQOKHV-YZXCLFAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925552 | |
Record name | Pregn-5-ene-3,20-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irehdiamine A | |
CAS RN |
3614-57-1, 12645-44-2 | |
Record name | (3β,20S)-Pregn-5-ene-3,20-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3614-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irehdiamine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irehdiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012645442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregn-5-ene-3,20-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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